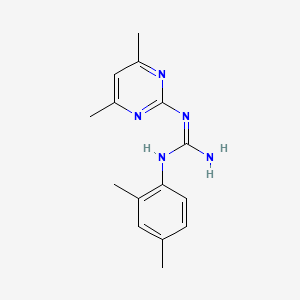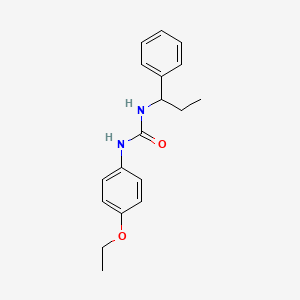
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPP is a type of nicotinic acetylcholine receptor agonist, which means that it can bind to and activate these receptors in the nervous system.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine binds to nicotinic acetylcholine receptors in the nervous system, which causes these receptors to open and allow ions to flow into the cell. This leads to changes in neuronal activity and can result in the release of neurotransmitters. The specific effects of this compound depend on the type of nicotinic acetylcholine receptor that it binds to and the location of these receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the nervous system. These effects include changes in neuronal activity, increased release of neurotransmitters, and alterations in synaptic plasticity. This compound has also been shown to have potential therapeutic effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows researchers to selectively activate these receptors and study their function in the nervous system. However, this compound can also have off-target effects on other receptors and ion channels, which can complicate data interpretation. Additionally, this compound has a short half-life and can rapidly degrade in solution, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One area of interest is the development of more selective agonists and antagonists for nicotinic acetylcholine receptors. This could lead to a better understanding of the specific roles of these receptors in the nervous system and could have therapeutic implications for neurological disorders. Another area of interest is the use of this compound in combination with other drugs or therapies for neurological disorders, such as gene therapy or stem cell transplantation. Finally, there is potential for the use of this compound as a tool in other areas of research, such as drug discovery or the study of ion channel function.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine and guanidine in the presence of a base. This method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied extensively for its potential use as a tool in neuroscience research. Specifically, this compound has been used to study the function of nicotinic acetylcholine receptors in the nervous system. These receptors are involved in a variety of physiological processes, including learning and memory, attention, and addiction. This compound has been shown to activate these receptors, which can lead to changes in neuronal activity and behavior.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-6-13(10(2)7-9)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLBAAJJGCJANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(allylthio)-6-(5-bromo-2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5355566.png)
![(2R*,3S*,6R*)-5-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5355571.png)

![N-(2-chloro-6-methylphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]propanamide](/img/structure/B5355587.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5355593.png)
![2-(4-bromophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5355610.png)
![N-(3,4-dimethylphenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5355611.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5355613.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5355616.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355617.png)
![7-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5355640.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5355641.png)
![(2-{[2-(morpholin-4-ylmethyl)phenyl]thio}benzyl)amine dihydrochloride](/img/structure/B5355653.png)

